molecular formula C6H8N2O2 B1319234 Methyl 2-(1H-pyrazol-1-yl)acetate CAS No. 142890-12-8

Methyl 2-(1H-pyrazol-1-yl)acetate

Cat. No.: B1319234
CAS No.: 142890-12-8
M. Wt: 140.14 g/mol
InChI Key: WJUHYXHQRFJCBI-UHFFFAOYSA-N
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Description

Methyl 2-(1H-pyrazol-1-yl)acetate is an organic compound with the molecular formula C6H8N2O2 It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms

Biochemical Analysis

Biochemical Properties

Methyl 2-(1H-pyrazol-1-yl)acetate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds. The compound can act as a substrate for these enzymes, leading to its biotransformation into various metabolites. Additionally, this compound has been shown to interact with certain receptors and ion channels, influencing their activity and modulating cellular responses .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of signaling molecules such as kinases and phosphatases, leading to alterations in downstream signaling cascades. This modulation can result in changes in gene expression profiles, affecting the synthesis of proteins involved in cell growth, differentiation, and apoptosis. Furthermore, this compound can impact cellular metabolism by altering the activity of metabolic enzymes and influencing the production of key metabolites .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. The compound can bind to specific biomolecules, such as enzymes and receptors, through non-covalent interactions like hydrogen bonding, hydrophobic interactions, and van der Waals forces. This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction. For example, this compound can inhibit the activity of certain enzymes by occupying their active sites, preventing substrate binding and subsequent catalysis. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to extreme pH, temperature, or light. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged modulation of signaling pathways and gene expression. These effects can be observed in both in vitro and in vivo studies, highlighting the compound’s potential for long-term therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can exert beneficial effects, such as anti-inflammatory and antioxidant activities. At higher doses, it can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s activity significantly changes at specific dosage levels. These findings underscore the importance of careful dosage optimization in preclinical and clinical studies to maximize therapeutic benefits while minimizing potential risks .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes. These enzymes catalyze the oxidation of the compound, leading to the formation of various metabolites. The metabolic pathways can influence the compound’s pharmacokinetics, including its absorption, distribution, metabolism, and excretion. Additionally, this compound can affect metabolic flux and metabolite levels by modulating the activity of key metabolic enzymes and pathways .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins, facilitating its uptake and distribution to different cellular compartments. The compound’s localization and accumulation can be influenced by factors such as its chemical properties, the presence of transporters, and the cellular environment. These interactions can affect the compound’s bioavailability and therapeutic efficacy .

Subcellular Localization

This compound exhibits specific subcellular localization, which can impact its activity and function. The compound can be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. The subcellular localization of this compound can also affect its interactions with other biomolecules and its overall biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(1H-pyrazol-1-yl)acetate can be synthesized through several methods. One common approach involves the reaction of pyrazole with methyl bromoacetate in the presence of a base such as potassium carbonate. The reaction typically proceeds under reflux conditions in an organic solvent like acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is often considered in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(1H-pyrazol-1-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while substitution reactions can produce a variety of pyrazole derivatives with different functional groups .

Scientific Research Applications

Methyl 2-(1H-pyrazol-1-yl)acetate has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(1H-imidazol-1-yl)acetate
  • Methyl 2-(1H-triazol-1-yl)acetate
  • Methyl 2-(1H-tetrazol-1-yl)acetate

Uniqueness

Methyl 2-(1H-pyrazol-1-yl)acetate is unique due to its specific pyrazole ring structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varying biological activities .

Properties

IUPAC Name

methyl 2-pyrazol-1-ylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2/c1-10-6(9)5-8-4-2-3-7-8/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJUHYXHQRFJCBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70599138
Record name Methyl (1H-pyrazol-1-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70599138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142890-12-8
Record name Methyl (1H-pyrazol-1-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70599138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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